

Technical Guide: Synthesis and Characterization of 4-(Aminomethyl)-1-methylpiperidin-4-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 4-(Aminomethyl)-1-methylpiperidin-4-ol

Cat. No.: B1276600

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

4-(Aminomethyl)-1-methylpiperidin-4-ol is a substituted piperidine derivative of interest in medicinal chemistry and drug discovery. Its structural motifs, including a tertiary amine, a primary amine, and a tertiary alcohol, make it a versatile scaffold for the synthesis of more complex molecules. This technical guide provides a detailed overview of the synthesis and characterization of **4-(Aminomethyl)-1-methylpiperidin-4-ol**, including experimental protocols and comparative analytical data.

Synthesis of 4-(Aminomethyl)-1-methylpiperidin-4-ol

The synthesis of **4-(Aminomethyl)-1-methylpiperidin-4-ol** can be achieved through a two-step process starting from 1-methyl-4-piperidone. The first step involves a Henry reaction (nitroaldol reaction) with nitromethane to form the intermediate 4-(nitromethyl)-1-methylpiperidin-4-ol. The subsequent step is the reduction of the nitro group to a primary amine using a catalyst such as Raney nickel. The most readily available literature procedure details the synthesis of the acetate salt of the final compound^[1]. A subsequent basification step would be required to obtain the free base.

Experimental Protocols

Step 1: Synthesis of 4-(Nitromethyl)-1-methylpiperidin-4-ol

This procedure is adapted from the synthesis of the precursor to 4-(Aminomethyl)-1-methyl-4-piperidinol acetate[1].

- Materials:

- 1-methyl-4-piperidinone (1 mole, 113 g)
- Nitromethane (1.3 moles, 75 g)
- Sodium metal (1 mole, 23 g)
- Anhydrous Ethanol (1500 ml)
- Glacial Acetic Acid (150 g)
- Ethyl acetate

- Procedure:

- Prepare a solution of sodium ethoxide by carefully dissolving sodium metal in anhydrous ethanol under an inert atmosphere.
- To the sodium ethoxide solution, add a mixture of 1-methyl-4-piperidinone and nitromethane dropwise, maintaining the reaction temperature at 50°C[1].
- Stir the solution for 4 hours at 50°C[1].
- After 4 hours, cool the reaction mixture and add glacial acetic acid dropwise to neutralize the solution[1].
- Filter the resulting mixture and concentrate the filtrate under reduced pressure[1].
- The residue, which is the crude 4-(nitromethyl)-1-methylpiperidin-4-ol, can be crystallized from ethyl acetate for purification[1].

Step 2: Synthesis of **4-(Aminomethyl)-1-methylpiperidin-4-ol Acetate**

- Materials:

- Crude 4-(nitromethyl)-1-methylpiperidin-4-ol from Step 1
- Ethanol (1 liter)
- Raney nickel catalyst (approx. 2 teaspoons)[[1](#)]
- Hydrogen gas
- Acetonitrile

- Procedure:

- Dissolve the crude 4-(nitromethyl)-1-methylpiperidin-4-ol in ethanol[[1](#)].
- Carefully add the Raney nickel catalyst to the solution[[1](#)].
- Hydrogenate the mixture at ambient temperature for 3 hours[[1](#)]. The pressure for hydrogenation is not specified in the source but is typically performed at pressures ranging from atmospheric to a few bars.
- After the reaction is complete, filter the mixture to remove the Raney nickel catalyst.
- Concentrate the filtrate to obtain the crude product.
- Crystallize the residue from acetonitrile to yield 4-(Aminomethyl)-1-methyl-4-piperidinol acetate[[1](#)]. A yield of 39% has been reported for the acetate salt[[1](#)].

Step 3: Preparation of **4-(Aminomethyl)-1-methylpiperidin-4-ol** (Free Base)

A detailed experimental protocol for the preparation of the free base from its acetate salt is not explicitly available in the searched literature. However, a standard acid-base workup can be employed.

- Materials:

- 4-(Aminomethyl)-1-methyl-4-piperidinol acetate

- A suitable base (e.g., aqueous sodium hydroxide or potassium carbonate solution)
- An organic solvent for extraction (e.g., dichloromethane or ethyl acetate)
- Drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate)

- Inferred Procedure:
 - Dissolve the acetate salt in water.
 - Add a base to the aqueous solution to deprotonate the ammonium and piperidinium ions, bringing the pH to >10.
 - Extract the aqueous layer multiple times with an organic solvent.
 - Combine the organic extracts and dry over an anhydrous drying agent.
 - Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the free base, **4-(Aminomethyl)-1-methylpiperidin-4-ol**.

Characterization

Specific experimental characterization data for **4-(Aminomethyl)-1-methylpiperidin-4-ol** is not readily available in the public domain. Therefore, the following sections provide expected analytical characteristics based on its structure and data from analogous compounds.

Physicochemical Properties

Property	Value	Source
Molecular Formula	C ₇ H ₁₆ N ₂ O	[2]
Molecular Weight	144.22 g/mol	[2]
CAS Number	26228-68-2	[2]
Predicted XlogP	-1.0	[3]
Hazard	Irritant	[2]

Spectroscopic Data (Predicted and Comparative)

¹H NMR Spectroscopy

A definitive ¹H NMR spectrum for **4-(Aminomethyl)-1-methylpiperidin-4-ol** is not available. However, based on the structure and spectra of related compounds such as 1-methylpiperidin-4-ol[4] and 4-(aminomethyl)piperidine[5], the following proton signals can be anticipated (in CDCl₃):

Chemical Shift (ppm)	Multiplicity	Integration	Assignment
~ 2.8 - 3.2	m	4H	Piperidine ring protons adjacent to N
~ 2.5 - 2.7	s	2H	-CH ₂ -NH ₂
~ 2.3	s	3H	N-CH ₃
~ 1.5 - 1.9	m	4H	Piperidine ring protons
Broad	s	3H	-OH, -NH ₂

¹³C NMR Spectroscopy

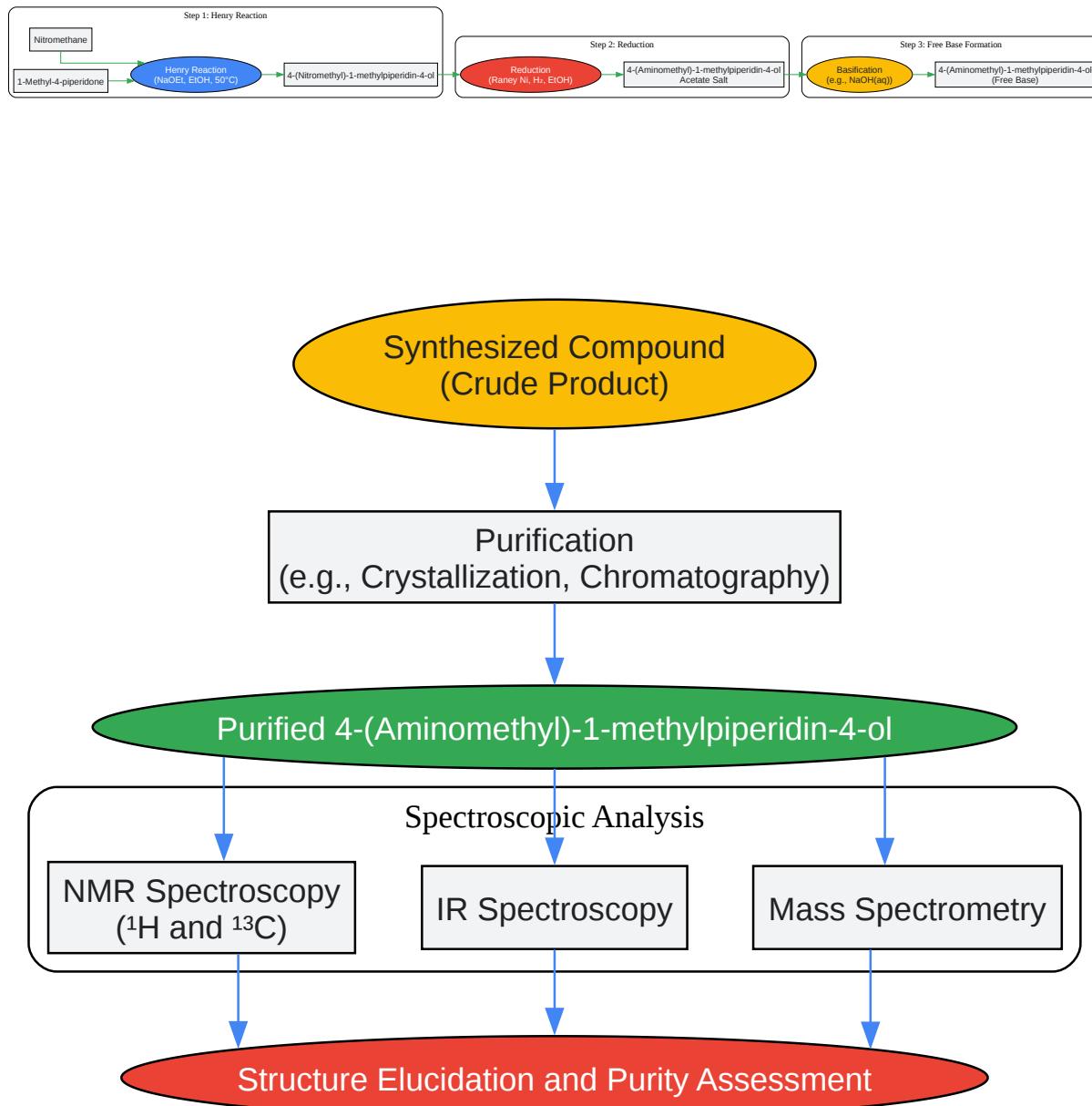
Similarly, a ¹³C NMR spectrum for the target compound is not published. The expected chemical shifts, based on data for 1-methylpiperidin-4-ol[4] and 4-(aminomethyl)piperidine, are outlined below:

Chemical Shift (ppm)	Assignment
~ 70	C-OH (quaternary)
~ 55	Piperidine carbons adjacent to N
~ 50	-CH ₂ -NH ₂
~ 46	N-CH ₃
~ 35	Piperidine carbons

Infrared (IR) Spectroscopy

The IR spectrum is expected to show characteristic peaks for the functional groups present. Data from related compounds suggests the following absorptions:

Wavenumber (cm ⁻¹)	Functional Group
3500 - 3200 (broad)	O-H and N-H stretching
2950 - 2800	C-H stretching (aliphatic)
1650 - 1550	N-H bending
1100 - 1000	C-O stretching


Mass Spectrometry

Predicted mass spectrometry data suggests the following for **4-(aminomethyl)-1-methylpiperidin-4-ol**[3]:

Adduct	m/z
[M+H] ⁺	145.13355
[M+Na] ⁺	167.11549

Visualizations

Synthesis Workflow

[Click to download full resolution via product page](#)**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. prepchem.com [prepchem.com]
- 2. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 3. 23804-63-9|4-(Aminomethyl)-1-methylpiperidin-4-ol dihydrochloride|BLD Pharm [bldpharm.com]
- 4. 4-Piperidinol, 1-methyl- | C6H13NO | CID 66048 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-(Aminomethyl)piperidine(7144-05-0) 1H NMR spectrum [chemicalbook.com]
- To cite this document: BenchChem. [Technical Guide: Synthesis and Characterization of 4-(Aminomethyl)-1-methylpiperidin-4-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1276600#4-aminomethyl-1-methylpiperidin-4-ol-synthesis-and-characterization>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com